

An In-depth Technical Guide to Bis(o-cresyl) p-Cresyl Phosphate-d7

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Compound of Interest

Compound Name: *Bis(o-cresyl) p-Cresyl Phosphate-d7*

Cat. No.: *B15599793*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Bis(o-cresyl) p-Cresyl Phosphate-d7**, a deuterated stable isotope-labeled internal standard. It is intended for use in analytical and research applications, particularly for the quantification of its non-deuterated counterpart, Bis(o-cresyl) p-Cresyl Phosphate, which is an isomer of Tricresyl Phosphate (TCP).

Chemical Identity and Properties

Bis(o-cresyl) p-Cresyl Phosphate-d7 is a synthetic organophosphate compound where seven hydrogen atoms on the p-cresyl group have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the analyte but has a distinct, higher mass.

Quantitative Data

The key chemical and physical properties of **Bis(o-cresyl) p-Cresyl Phosphate-d7** and its non-deuterated analog are summarized below. Data for the non-deuterated form is provided for context.

| Property | Bis(o-cresyl) p-Cresyl Phosphate-d7 | Bis(o-cresyl) p-Cresyl Phosphate (non-deuterated) |
|----------------------|---|---|
| Molecular Formula | C ₂₁ H ₁₄ D ₇ O ₄ P[1][2] | C ₂₁ H ₂₁ O ₄ P[3] |
| Molecular Weight | 375.41 g/mol [1][4] | 368.37 g/mol [5] |
| Synonyms | Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester-d7[1][2] | bis-o-tolyl p-tolyl phosphate[3] |
| Unlabeled CAS Number | 77342-19-9[1] | 77342-19-9 |
| Appearance | Neat (form may vary)[6] | Colorless to pale-yellow liquid or solid[7] |

Application and Significance

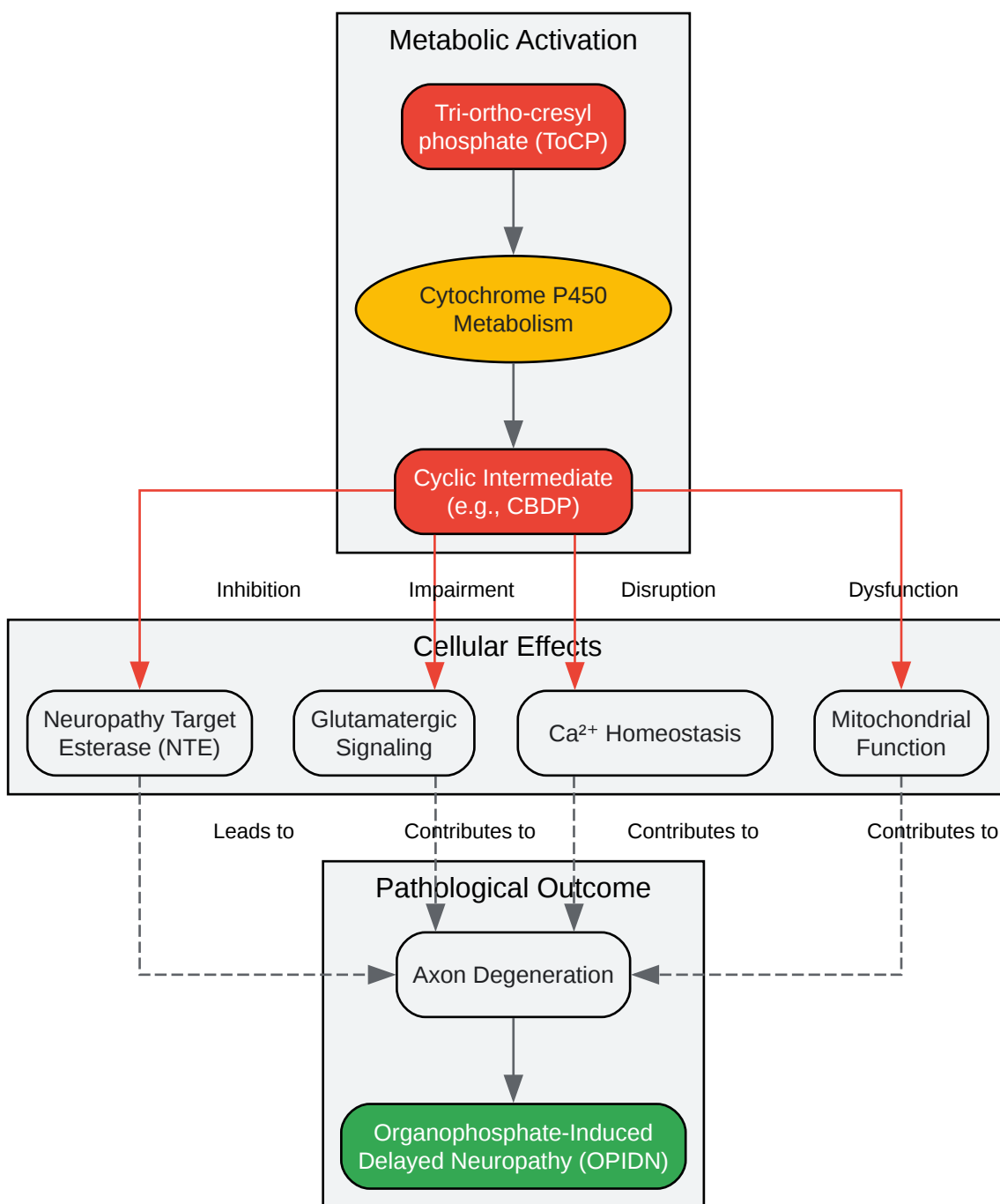
The primary application of **Bis(o-cresyl) p-Cresyl Phosphate-d7** is as an internal standard for the accurate quantification of TCP isomers in various matrices. The non-deuterated TCPs are used as anti-wear additives in aircraft turbine engine oils and as flame retardants and plasticizers.[6][8] However, certain isomers, particularly those with ortho-cresyl groups, are neurotoxic.[9] Accurate measurement is therefore critical for toxicological studies and safety monitoring.

Context: Neurotoxicity of Tricresyl Phosphate (TCP)

The toxicity of TCP is primarily associated with its ortho-isomers.[9] The mechanism involves the metabolic activation of tri-ortho-cresyl phosphate (ToCP) into a highly toxic cyclic intermediate, which then irreversibly inhibits Neuropathy Target Esterase (NTE). This inhibition is a key event in the development of Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe neurological condition characterized by paralysis.[10] Other neurotoxic mechanisms include the disruption of calcium homeostasis and impairment of glutamatergic signaling.[11]

Signaling Pathways in TCP Neurotoxicity

The diagram below illustrates a simplified pathway of ToCP-induced neurotoxicity, highlighting the central role of Neuropathy Target Esterase (NTE) inhibition.



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Simplified pathway of ToCP-induced neurotoxicity.

Experimental Protocols

While the specific synthesis protocol for **Bis(o-cresyl) p-Cresyl Phosphate-d7** is proprietary, a representative experimental protocol for its use as an internal standard in the analysis of

turbine oil is provided below. This method is based on established gas chromatography-mass spectrometry (GC/MS) procedures for TCP isomer analysis.^{[12][13]}

Hypothetical Protocol: Quantification of TCP Isomers in Turbine Oil

Objective: To quantify the concentration of Bis(o-cresyl) p-Cresyl Phosphate in a turbine oil sample using GC/MS with **Bis(o-cresyl) p-Cresyl Phosphate-d7** as an internal standard.

Materials:

- Turbine oil sample
- **Bis(o-cresyl) p-Cresyl Phosphate-d7** (Internal Standard, IS) stock solution (e.g., 100 µg/mL in isooctane)
- Bis(o-cresyl) p-Cresyl Phosphate (Analyte) standard for calibration curve
- Hexane, Dichloromethane (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Silica gel, 500 mg)
- GC/MS system with a non-polar capillary column

Procedure:

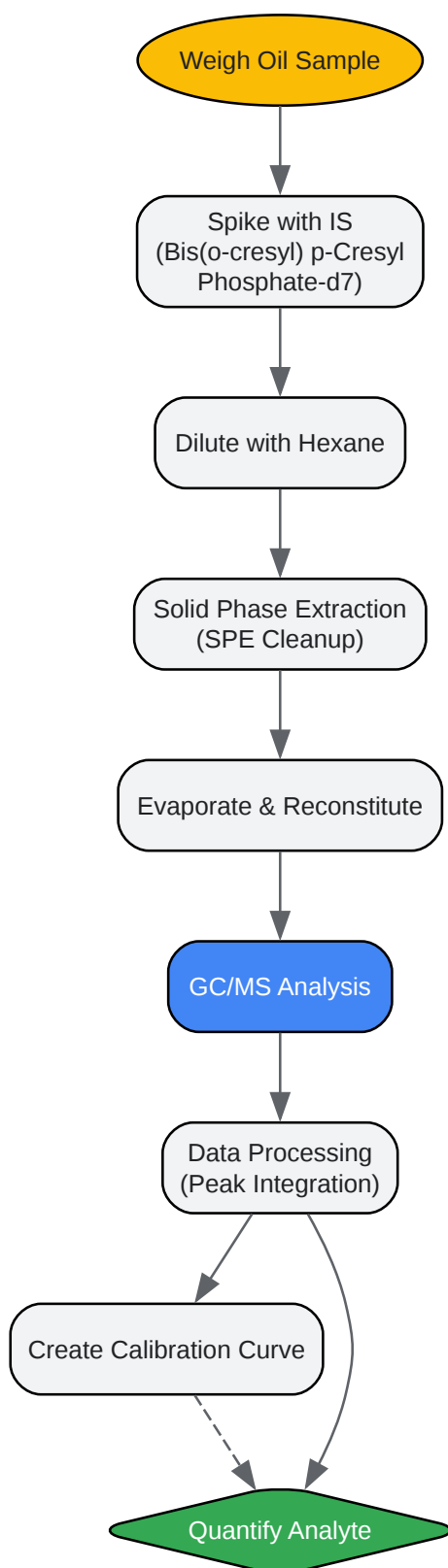
- Sample Preparation:
 - Accurately weigh 100 mg of the turbine oil sample into a glass vial.
 - Add a precise volume of the **Bis(o-cresyl) p-Cresyl Phosphate-d7** internal standard stock solution to achieve a final concentration of 1 µg/mL.
 - Dilute the sample with 1 mL of hexane and vortex for 1 minute.
- Solid Phase Extraction (SPE) Cleanup:
 - Condition an SPE cartridge by passing 5 mL of hexane through it.

- Load the diluted oil sample onto the cartridge.
- Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
- Elute the TCP isomers and the internal standard with 5 mL of a 1:1 hexane:dichloromethane mixture.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of isooctane for GC/MS analysis.
- Calibration Curve Preparation:
 - Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
 - Spike each calibration standard with the internal standard to the same final concentration as the sample (1 µg/mL).
 - Process these standards in the same manner as the oil sample if matrix effects are being evaluated, or analyze directly.
- GC/MS Analysis:
 - Injection Volume: 1 µL
 - Injector Temperature: 280°C
 - Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
 - MS Conditions: Electron Ionization (EI) mode. Scan from m/z 50 to 400.
 - Quantification Ions:
 - Analyte (C₂₁H₂₁O₄P, MW=368.37): e.g., m/z 368 (molecular ion)
 - Internal Standard (C₂₁H₁₄D₇O₄P, MW=375.41): e.g., m/z 375 (molecular ion)
- Data Analysis:

- Integrate the peak areas for the selected quantification ions for both the analyte and the internal standard.
- Calculate the response ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.

Experimental Workflow Diagram

The logical flow for the analytical procedure described above is visualized in the following diagram.



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Workflow for TCP isomer quantification using an internal standard.

Safety and Handling

This product is intended for laboratory research use only and is not for human or veterinary use.[14] Users should consult the Safety Data Sheet (SDS) for complete information on hazards and handling. As an organophosphate, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional guidelines.

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